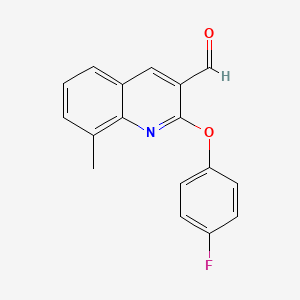

2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde” likely belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a quinoline core with a fluorophenoxy group at the 2-position and a methyl group at the 8-position . The aldehyde functional group is typically represented by a carbonyl group (C=O) attached to an R group.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Generally, the aldehyde group is quite reactive and can undergo a variety of reactions, including oxidation to form carboxylic acids, reduction to form alcohols, and nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the presence of the fluorophenoxy group could potentially increase the compound’s stability and affect its reactivity .Applications De Recherche Scientifique

Metal Ion Sensing

The quinoline derivative 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde, similar to the studied quinoline isomers, has potential applications in fluorescence sensing for metal ions such as Al³⁺ and Zn²⁺. These compounds can act as dual fluorescence chemosensors, showcasing significant fluorescence intensity changes upon metal ion binding, which could be beneficial for environmental monitoring and biochemical assays (Hazra et al., 2018).

Synthesis and Biological Evaluation

Quinoline derivatives, including those related to this compound, have been extensively studied for their synthetic and biological applications. These compounds serve as crucial intermediates for synthesizing fused or binary quinoline-cored heterocyclic systems. Their significant biological evaluation reveals potential antimicrobial and anticancer activities, underscoring their importance in medicinal chemistry (Hamama et al., 2018).

Chemosensors for pH and Metal Ions

Quinoline derivatives have been identified as ratiometric fluorescent chemosensors for pH, indicating potential applications in environmental and biological pH monitoring. These compounds exhibit specific fluorescence changes in different pH conditions, providing a straightforward method for pH detection. Moreover, the synthesis of quinoline-based ligands for the coordination of rare-earth metal(III) ions highlights their utility in developing new materials for optical, electronic, and catalytic applications (Halder et al., 2018).

Antimicrobial and Anticancer Properties

The structural modification of quinoline derivatives, including the introduction of the 2-(4-Fluorophenoxy) group, has led to the discovery of compounds with potent antimicrobial and anticancer properties. These compounds have been evaluated against various bacterial strains and cancer cell lines, demonstrating their potential as therapeutic agents (Salahuddin et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-8-methylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO2/c1-11-3-2-4-12-9-13(10-20)17(19-16(11)12)21-15-7-5-14(18)6-8-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHUSTMTQWRCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)OC3=CC=C(C=C3)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586295.png)

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586300.png)

![(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride](/img/structure/B2586302.png)

![Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate](/img/structure/B2586311.png)

![[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-cyclopropylmethanone](/img/structure/B2586313.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2586314.png)